molecular formula C20H23N3O2 B2404074 (E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide CAS No. 2411337-12-5

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide

Cat. No.: B2404074
CAS No.: 2411337-12-5
M. Wt: 337.423
InChI Key: SUXAUBNFBBPHEL-NTEUORMPSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide is a complex organic compound with a unique structure that includes both amide and enamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable aldehyde to form an intermediate, which is then reacted with N-phenylaniline and a but-2-enamide derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylaniline derivatives: These compounds share structural similarities and may exhibit comparable chemical behaviors.

    Dimethylamino compounds: Compounds with dimethylamino groups often have similar reactivity patterns.

Uniqueness

(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22(2)15-9-14-19(24)21-16-20(25)23(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-14H,15-16H2,1-2H3,(H,21,24)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXAUBNFBBPHEL-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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